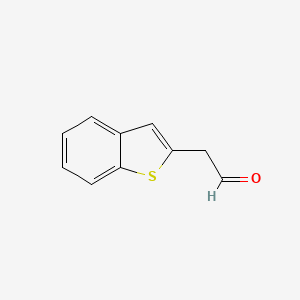

2-(1-Benzothiophen-2-yl)acetaldehyde

説明

2-(1-Benzothiophen-2-yl)acetaldehyde is a benzothiophene derivative featuring an aldehyde functional group (-CHO) attached to the benzothiophene ring via a methylene bridge.

特性

分子式 |

C10H8OS |

|---|---|

分子量 |

176.24 g/mol |

IUPAC名 |

2-(1-benzothiophen-2-yl)acetaldehyde |

InChI |

InChI=1S/C10H8OS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,6-7H,5H2 |

InChIキー |

RZTQKESTDPQKHS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(S2)CC=O |

製品の起源 |

United States |

科学的研究の応用

2-(1-Benzothiophen-2-yl)acetaldehyde has diverse applications in scientific research:

作用機序

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key differences between 2-(1-Benzothiophen-2-yl)acetaldehyde and analogous compounds:

Key Observations:

- Aldehyde vs. Carboxylic Acid (Propanoic Acid): The aldehyde group in 2-(1-Benzothiophen-2-yl)acetaldehyde is more reactive than the carboxylic acid group in its propanoic acid analog, making it suitable for nucleophilic additions or condensations. However, the propanoic acid derivative (CAS: 85494-05-9) is stabilized by hydrogen bonding, contributing to its crystalline properties .

- Oxadiazinone Heterocycle: The oxadiazinone derivative () demonstrates how cyclization of benzothiophene derivatives can enhance biological activity. Its planar oxadiazin ring and benzothiophene moiety form a rigid structure, critical for binding to AMPA receptors .

- Benzothiazole vs. Benzothiophene: Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide () highlight the impact of replacing sulfur in benzothiophene with nitrogen in benzothiazole. Benzothiazoles often exhibit enhanced electronic delocalization, affecting their pharmacological profiles .

Crystallographic and Structural Insights

- Crystal Packing: The oxadiazinone derivative forms a 3D network via N–H⋯O and S⋯S interactions (, Figure 2), stabilized by hydrogen bonding. Such interactions are less likely in the acetaldehyde due to the absence of amide or heterocyclic hydrogen-bond donors .

- Software for Structure Determination: SHELX and OLEX2 () are widely used for small-molecule crystallography. The oxadiazinone structure was refined using SHELXL, highlighting the importance of these tools in analyzing benzothiophene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。